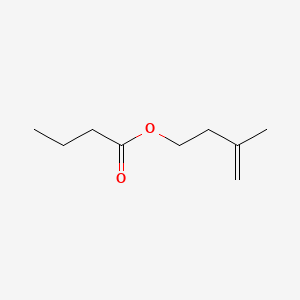

3-Methyl-3-butenyl butanoate

Description

Contextualization of the Compound within Natural Product Chemistry

3-Methyl-3-butenyl butanoate is a component of the volatile fraction of several plants. Its biosynthesis is believed to follow pathways common for ester formation in plants, involving an alcohol and an acyl-coenzyme A (CoA) substrate, catalyzed by alcohol acyltransferases (AATs). The alcohol precursor, 3-methyl-3-buten-1-ol (B123568), and the acid precursor, butanoic acid, are derived from primary metabolic pathways such as amino acid and lipid metabolism. redalyc.org

Detailed research has identified this compound in the essential oil and volatile emissions of different plants. For instance, a study on the fruit of Morinda royoc L., a medicinal plant found in Cuba, identified the compound using headspace-solid phase microextraction combined with gas chromatography-mass spectrometry. redalyc.org The research noted that the concentration of this compound, along with other related esters like 3-methyl-3-butenyl hexanoate (B1226103) and 3-methyl-3-butenyl octanoate (B1194180), increased significantly as the fruit transitioned from a mature to an over-ripe state. redalyc.org Another study analyzing the chemical composition of Ashe juniper (Juniperus ashei) leaves also detected the presence of this compound. tamu.edu

Table 1: Documented Natural Occurrences of this compound

| Plant Species | Part of Plant | Study Focus | Citation |

| Morinda royoc L. | Fruit | Analysis of volatile compounds during ripening | redalyc.org |

| Juniperus ashei | Leaves | Comparison of browsed vs. non-browsed trees | tamu.edu |

Interdisciplinary Research Significance and Applications

The interdisciplinary significance of this compound is primarily understood through the biological activity of its structural analogs. Esters containing the 3-methyl-3-butenyl (isoprenyl) group are notable semiochemicals, which are chemicals involved in communication between organisms. While specific pheromonal or defensive roles for this compound have not been extensively documented, the functions of closely related compounds highlight the potential research avenues for this molecule.

In the field of chemical ecology, structurally similar esters have been identified as insect pheromones. For example, 3-methyl-3-butenyl 5-methylhexanoate is the sex pheromone of the Matsumoto mealybug, Crisicoccus matsumotoi. researchgate.netrsc.orgrsc.orgresearchgate.net This discovery was significant as it represented the first report of a hemiterpene-based pheromone structure from a mealybug. researchgate.netrsc.orgresearchgate.net Similarly, an isomer of the target compound, 3-methyl-2-butenyl (B1208987) butanoate, has been identified as the major component of the male aggregation pheromone in the bronze bug, Thaumastocoris peregrinus, an important pest in Eucalyptus plantations. researchgate.net This pheromone attracts both adult males and late-instar male nymphs. researchgate.net

The presence of this compound in plant tissues that are subject to herbivory, such as the leaves of Juniperus ashei, suggests a potential role in plant defense. tamu.edu Volatile esters can act as deterrents to herbivores or attract natural enemies of the herbivores. The study of guava (Psidium guajava L.) leaves, for instance, identified a related compound, 3-methyl-3-butenyl 3-methylbutyrate, as a volatile component, with other sulfur-containing volatiles in the plant showing defensive properties against insects. ufl.edu These findings underscore the importance of investigating the ecological functions of volatile esters like this compound in plant-animal and plant-insect interactions. The synthesis of these and related compounds is also an active area of research, aiming to develop tools for pest management and to better understand their chemical properties. rsc.orggoogle.comgoogle.com

Table 2: Biological Activity of Compounds Structurally Related to this compound

| Compound | Structural Relation | Organism | Biological Role | Citation |

| 3-Methyl-3-butenyl 5-methylhexanoate | Same alcohol, different acid | Crisicoccus matsumotoi (Matsumoto mealybug) | Sex Pheromone | researchgate.netrsc.orgresearchgate.net |

| 3-Methyl-2-butenyl butanoate | Isomer | Thaumastocoris peregrinus (Bronze bug) | Male Aggregation Pheromone | researchgate.net |

| 3-Methyl-3-butenyl 3-methyl-2-butenoate | Same alcohol, different acid | Vespa crabro (European hornet) | Semiochemical | pherobase.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54702-13-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-methylbut-3-enyl butanoate |

InChI |

InChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h2,4-7H2,1,3H3 |

InChI Key |

QXWHISNFDZLFAV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCCC(=C)C |

Canonical SMILES |

CCCC(=O)OCCC(=C)C |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Plant-Derived Sources

This compound is part of the complex mixture of volatile organic compounds (VOCs) that contribute to the aroma and flavor of fruits and the chemical profile of plant exudates.

Research has identified 3-methyl-3-butenyl butanoate as a constituent of the volatile profile of Morinda royoc L. fruit, a plant native to Cuba also known as garañón or piña ratón. sld.curesearchgate.net A comprehensive analysis of the fruit's volatiles at two different ripening stages led to the identification of 137 compounds, including 42 esters. sld.curedalyc.org

The study highlighted that the concentration of this compound, along with other related esters like 3-methyl-3-butenyl hexanoate (B1226103) and 3-methyl-3-butenyl octanoate (B1194180), increases significantly as the fruit becomes over-ripe. sld.curesearchgate.netredalyc.org This suggests that esterification processes are active during the maturation of the fruit. redalyc.org In contrast, the levels of other esters, such as 3-methyl-3-butenyl acetate (B1210297), tend to decrease during the same period. sld.curedalyc.org Alkenyl esters, particularly those related to 3-methyl-3-buten-1-ol (B123568), were identified as major contributors to the ester class, with this compound being a key compound. redalyc.org

Table 1: Relative Abundance of Selected Esters in Morinda royoc L. Fruit at Different Ripening Stages

| Compound | Change in Concentration from Mature to Over-ripe |

|---|---|

| This compound | Significantly Increased sld.curedalyc.org |

| 3-Methyl-3-butenyl hexanoate | Significantly Increased sld.curedalyc.org |

| 3-Methyl-3-butenyl octanoate | Significantly Increased sld.curedalyc.org |

| 3-Methyl-3-butenyl acetate | Significantly Decreased sld.curedalyc.org |

| Benzyl acetate | Significantly Decreased redalyc.org |

| Benzyl butanoate | Significantly Decreased redalyc.org |

While the direct presence of this compound is not documented across all plant species, the study of structurally similar esters in other botanicals provides a broader context for its chemical ecology.

The chemical composition of bud and leaf exudates from various Populus (poplar) species has been extensively analyzed. researchgate.netusu.eduresearchgate.net These studies reveal complex mixtures of compounds, including hydrocarbons, phenolic compounds, and a variety of esters. researchgate.netnih.gov However, the esters typically identified are derivatives of phenolic acids, such as caffeic acid, cinnamic acid, and coumaric acid, rather than aliphatic esters like this compound. researchgate.netmdpi.com For example, the exudates of Populus balsamifera are noted to contain dihydrochalcones and derivatives of p-coumaric acid, while those of Populus nigra contain primarily caffeic acid esters. researchgate.netusu.edumdpi.com Although a wide range of volatile compounds are present, current research has not identified this compound in the exudates of the studied Populus species. researchgate.netnih.govresearchgate.net

Investigations into the volatile profiles of other fruits reveal the prevalence of esters structurally related to this compound.

In Morinda citrifolia (noni), a relative of M. royoc, the volatile profile is dominated by acids, but it also contains a significant number of esters. jfda-online.comjfda-online.comscielo.br Notably, esters such as 3-methyl-3-buten-1-yl hexanoate and 3-methyl-3-buten-1-yl octanoate have been identified, which share the same 3-methyl-3-butenyl alcohol moiety as the target compound. scielo.brresearchgate.net Another related compound, 3-methyl-3-butenyl 3-methylbutanoate, has also been detected in noni fruit volatiles. jfda-online.com

In bananas (Musa species), the characteristic aroma is largely due to a complex mixture of volatile esters. researchgate.netmdpi.com Esters of butanoic acid (butanoates) are significant contributors. researchgate.netcabidigitallibrary.org Compounds such as 3-methylbutyl butanoate (isoamyl butanoate), butyl butanoate, and isobutyl acetate are considered key components of the banana aroma profile. cabidigitallibrary.orgnih.gov While not identical, these compounds are structurally similar to this compound, highlighting the importance of branched-chain butanoate esters in creating the fruity aromas of different species. mdpi.comnih.gov

Table 2: Structurally Related Esters in Morinda citrifolia and Banana Fruit

| Species | Structurally Related Ester | Reference |

|---|---|---|

| Morinda citrifolia | 3-Methyl-3-buten-1-yl hexanoate | scielo.brresearchgate.net |

| 3-Methyl-3-buten-1-yl octanoate | jfda-online.comscielo.brresearchgate.net | |

| 3-Methyl-3-butenyl 3-methylbutanoate | jfda-online.com | |

| ***Musa* spp. (Banana)** | 3-Methylbutyl butanoate (Isoamyl butanoate) | researchgate.netnih.gov |

| Butyl butanoate | researchgate.net | |

| 2-Methylbutyl acetate | researchgate.net | |

| Isoamyl acetate | cabidigitallibrary.org |

Exploration in Other Botanical Species and Related Esters

Microbial Metabolites and Fermentation Products

The biotransformation of compounds during fermentation can lead to the production of a diverse array of volatile metabolites, including esters. While direct microbial synthesis of this compound is not extensively documented, studies on related fermentation processes offer insights. For instance, during the yeast fermentation of sea buckthorn beverage, a related compound, 3-methyl-3-butenyl apiosyl-(1->6)-glucoside, was identified as a metabolite. frontiersin.org In the fermentation of melon and cashew juice by Lactobacillus casei, a reduction in various ethyl esters was observed, while the formation of 3-methyl-2-butenyl (B1208987) was noted in melon juice, suggesting it could be a marker for the fermentation process. ebi.ac.uk Furthermore, studies on cheese fermentation have shown the formation of 3-methylbutanal (B7770604) and 3-methylbutan-1-ol, which are branched-chain compounds related to the building blocks of this compound. nih.govresearchgate.net These findings indicate that microbial metabolic pathways can produce structurally similar branched-chain volatiles.

Insect-Associated Compounds: Comparative Analysis with Structurally Related Esters in Chemical Communication Systems

In the realm of entomology, esters play a crucial role as semiochemicals, particularly as pheromones that mediate communication. nih.govresearchgate.net Butanoate esters and other structurally related compounds have been identified as key components in the chemical communication systems of various insect species. nih.govwallonie.be

A comparative analysis shows that while this compound itself has not been pinpointed as a pheromone, numerous similar esters are vital for insect behavior. For example, in true bugs (Heteroptera), butyl butanoate and (E)-2-butenyl butanoate are components of the sex pheromone for the mirid Campylomma verbasci. scispace.com Male antennae of the bug Lygocoris pabulinus show high sensitivity to a range of butanoates and pentanoates, suggesting these compounds are important in sexual communication. scispace.com In the brown spiny bug, Clavigralla tomentosicollis, the male-specific compound isopentyl butanoate (3-methylbutyl butanoate) acts as an aggregation pheromone for both sexes and as a kairomone for its egg parasitoid. iita.org

In Coleoptera, males of the powder-post beetle Lyctus africanus produce a blend of three esters, including 2-propyl dodecanoate (B1226587) and 3-pentyl dodecanoate, that act as an aggregation pheromone. nih.gov For the saddle gall midge, Haplodiplosis marginata (Diptera), non-2-yl butanoate is the major component of the female-produced sex pheromone that attracts males. wallonie.be This widespread use of butanoate esters and other similar aliphatic esters in insect chemical signaling underscores the potential for related compounds like this compound to have biological activity in this context, though specific roles remain to be discovered. annualreviews.orgembrapa.br

Biosynthetic Pathways and Enzymatic Mechanisms

Pathways to the Butanoate Moiety

The butanoate component of 3-methyl-3-butenyl butanoate is derived from fatty acid metabolism, specifically through pathways that generate short-chain acyl-CoAs.

The biosynthesis of the butanoate moiety is linked to the β-oxidation of fatty acids, a process that typically breaks down fatty acids into acetyl-CoA units. However, a reversal of this pathway, or related synthetic routes, can produce butyryl-CoA, the activated form of butanoic acid. In some organisms, butyryl-CoA is formed from two molecules of acetyl-CoA in a process that resembles a reversal of β-oxidation. nih.gov The key enzymes in this pathway are acetyl-CoA acetyltransferase, 3-hydroxybutyryl-CoA dehydrogenase, enoyl-CoA hydratase, and butyryl-CoA dehydrogenase. portlandpress.com Butyryl-CoA can then be made available for the final esterification step. In some systems, particularly in yeast and other microorganisms, butyryl-CoA can be produced from fatty acids via the peroxisomal β-oxidation pathway. google.com

Another significant route for the formation of butyrate (B1204436) involves the action of coenzyme A transferases (CoATs). portlandpress.com These enzymes can transfer the CoA moiety from butyryl-CoA to an acceptor molecule, such as acetate (B1210297), resulting in the formation of butyrate and acetyl-CoA. biorxiv.org This butyrate can then be re-activated to butyryl-CoA for subsequent reactions.

Table 1: Key Enzymes in Butyryl-CoA Biosynthesis

| Enzyme | Function |

| Acetyl-CoA acetyltransferase (AtoB) | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. portlandpress.com |

| 3-hydroxybutyryl-CoA dehydrogenase (Hbd) | Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. portlandpress.com |

| Enoyl-CoA hydratase (Crt) | Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA. portlandpress.com |

| Butyryl-CoA dehydrogenase (Bcd) | Reduces crotonyl-CoA to butyryl-CoA. portlandpress.com |

| Butyryl-CoA:acetate CoA transferase (BCoAT) | Transfers the CoA group from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. portlandpress.combiorxiv.org |

Pathways to the 3-Methyl-3-butenyl Moiety

The five-carbon alcohol portion of the ester, 3-methyl-3-butenol, is a product of the isoprenoid biosynthetic pathway, a fundamental route for the synthesis of a vast array of natural products. pnas.org

The universal precursors for all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). pnas.orgnih.gov Higher plants and many microorganisms utilize two distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. pnas.orgnih.gov

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. creative-proteomics.com A series of phosphorylations and a decarboxylation convert mevalonate into IPP. creative-proteomics.com The MEP pathway, on the other hand, starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov IPP can be isomerized to DMAPP by the enzyme IPP isomerase. nih.gov

The formation of 3-methyl-3-butenol from its pyrophosphate precursor is achieved through dephosphorylation. Research has shown that certain phosphatases can catalyze the removal of the pyrophosphate group from IPP to yield 3-methyl-3-butenol. nih.govgoogle.com For instance, some broad specificity phosphatases and Nudix hydrolases have been identified as capable of this conversion. nih.govresearchgate.net Similarly, the dephosphorylation of DMAPP can lead to the formation of 3-methyl-2-butenol. nih.govresearchgate.net

Table 2: Enzymes Involved in the Formation of C5 Alcohols from Isoprenoid Intermediates

| Enzyme | Substrate | Product |

| IPP Isomerase | Isopentenyl pyrophosphate (IPP) | Dimethylallyl diphosphate (DMAPP) nih.gov |

| Phosphatase (e.g., YhfR) | Isopentenyl pyrophosphate (IPP) | 3-methyl-3-buten-1-ol (B123568) google.com |

| Phosphatase (e.g., YhfR) | Dimethylallyl diphosphate (DMAPP) | 3-methyl-2-buten-1-ol google.com |

Enzymatic Esterification

The final step in the biosynthesis of this compound is the esterification of 3-methyl-3-butenol with a butanoyl group, which is typically supplied in its activated form, butyryl-CoA.

This condensation reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov AATs are responsible for the synthesis of a wide variety of volatile esters that contribute to the characteristic aromas of many fruits. nih.govuni-lj.si These enzymes generally exhibit broad substrate specificity, meaning they can utilize a range of different alcohols and acyl-CoAs to produce a diverse array of esters. frontiersin.orgnih.gov

The activity of AATs is often developmentally regulated and increases during fruit ripening, coinciding with the production of volatile esters. nih.govuni-lj.si The specific AATs involved in the synthesis of this compound would need to efficiently utilize both 3-methyl-3-butenol as the alcohol substrate and butyryl-CoA as the acyl donor. The availability of these precursors, coupled with the expression and specific activity of the AAT enzyme, are critical factors determining the final concentration of this compound in a given tissue. uni-lj.si Studies on various fruit AATs have shown their capability to use C4 and C5 alcohols and acyl-CoAs, supporting the feasibility of this reaction. frontiersin.orgnih.gov

Precursor Incorporation Studies in Biological Systems

Direct precursor incorporation studies specifically for this compound are not extensively documented in scientific literature. However, research on the metabolism of its constituent alcohol, isoprenol, in microorganisms like Pseudomonas putida provides significant clues.

Studies have demonstrated that P. putida is capable of metabolizing isoprenol. The initial step in this metabolic pathway involves the oxidation of isoprenol to its corresponding carboxylic acid, 3-methyl-3-butenoic acid. While this represents a catabolic fate for isoprenol, it confirms the biological recognition and enzymatic machinery within P. putida to act on the C5 alcohol precursor of this compound.

In the context of ester biosynthesis, it is the alcohol moiety, 3-methyl-3-buten-1-ol, that would be directly incorporated. The formation of the ester would necessitate the presence of an acyltransferase enzyme capable of utilizing this alcohol and an activated form of butyric acid, namely butyryl-CoA. General studies on ester biosynthesis in microorganisms have shown that alcohol O-acyltransferases (ATFs) are responsible for catalyzing the condensation of an alcohol and an acyl-CoA to form an ester. nih.gov Therefore, it is plausible that in a biological system producing this compound, isoprenol and butyryl-CoA would serve as the direct precursors.

The table below outlines the key precursors for the biosynthesis of this compound.

| Precursor Molecule | Role in Biosynthesis |

| 3-Methyl-3-buten-1-ol (Isoprenol) | Provides the alcohol moiety of the ester. |

| Butyryl-CoA | Provides the acyl (butanoate) moiety of the ester. |

Genetic Basis and Regulation of Biosynthesis

Gene Expression and Metabolic Flux in Microorganisms (e.g., Pseudomonas putida)

The production of this compound in a microorganism like Pseudomonas putida would be contingent on the expression of genes that facilitate the availability of its precursors and the final condensation step. The metabolic flux towards both 3-methyl-3-buten-1-ol and butyryl-CoA is critical.

Pseudomonas putida possesses a versatile metabolism and has been engineered for the production of various biochemicals. nih.gov Its ability to utilize a wide range of carbon sources provides a flexible platform for directing metabolic flux. For the synthesis of this compound, the following genetic considerations are paramount:

Isoprenol Availability: The biosynthesis of isoprenol can be achieved through the mevalonate (MVA) pathway. Engineering P. putida with the genes of the MVA pathway would be a crucial step to ensure a sufficient supply of the alcohol precursor.

Butyryl-CoA Pool: Butyryl-CoA is an intermediate in fatty acid metabolism. The regulation of genes involved in beta-oxidation and fatty acid biosynthesis can influence the intracellular concentration of butyryl-CoA.

Acyltransferase Expression: The core of ester biosynthesis lies in the expression of an alcohol acyltransferase (ATF) gene. Several ATF genes have been identified from various organisms and have been functionally expressed in microbial hosts to produce a range of esters. nih.gov The selection and expression level of a suitable ATF with high specificity for isoprenol and butyryl-CoA would be a key determinant of the final product titer.

Transcriptomic and Proteomic Insights into Ester Biosynthesis

Transcriptomic and proteomic analyses are powerful tools to understand the global cellular response and regulatory networks involved in the biosynthesis of a target molecule. While a specific transcriptomic or proteomic study for this compound production is not available, studies on the production of other esters and related compounds in P. putida offer valuable insights.

For instance, transcriptomic analyses of P. putida during the synthesis of polyhydroxyalkanoates (PHAs), which also utilizes acyl-CoA precursors, have revealed complex regulatory networks. nih.govmdpi.com These studies have identified key transcriptional regulators and changes in gene expression related to carbon metabolism and precursor supply. semanticscholar.org

A hypothetical transcriptomic and proteomic analysis for a P. putida strain engineered to produce this compound would likely reveal the upregulation of genes in the following pathways:

| Pathway/Gene Category | Expected Expression Change | Rationale |

| Mevalonate (MVA) Pathway Genes | Upregulated | Increased production of the isoprenol precursor. |

| Fatty Acid Metabolism Genes | Modulated | To optimize the intracellular pool of butyryl-CoA. |

| Alcohol Acyltransferase (ATF) Gene | Upregulated | To catalyze the final esterification step. |

| Central Carbon Metabolism Genes | Modulated | To direct carbon flux towards the desired precursors. |

Proteomic analysis would complement these findings by confirming the increased abundance of the corresponding enzymes. Such analyses are instrumental in identifying metabolic bottlenecks and guiding further metabolic engineering efforts to enhance the production of this compound.

Advanced Synthetic Approaches and Biotechnological Production

Chemical Synthesis Methodologies

Traditional organic chemistry provides robust methods for the synthesis of 3-methyl-3-butenyl butanoate, primarily involving the preparation of a key alcohol precursor followed by an esterification reaction.

The primary precursor for this compound is the unsaturated alcohol, 3-methyl-3-buten-1-ol (B123568) (also known as isoprenol). nih.gov A well-established method for its synthesis is the Grignard reaction. This process involves the reaction of a Grignard reagent, formed from methallyl halide and magnesium, with formaldehyde (B43269).

A typical procedure involves preparing the Grignard reagent, methallylmagnesium chloride (CH₂=C(CH₃)CH₂MgCl), by reacting methallyl chloride with magnesium chips in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com The THF is crucial as its polarity helps to stabilize the Grignard intermediate. This reagent then undergoes a nucleophilic addition to formaldehyde (or its polymer form, paraformaldehyde). The reaction is typically conducted under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. A subsequent hydrolysis step yields the final product, 3-methyl-3-buten-1-ol. One patented method reports a yield of 98.8% with over 99% purity by controlling the reaction temperature and molar ratios of the reactants.

Alternative, non-Grignard routes for synthesizing the precursor include a two-step method involving the condensation of a carboxylic acid, isobutene, and formaldehyde, followed by hydrolysis of the resulting ester intermediate. google.com

Once the 3-methyl-3-buten-1-ol precursor is obtained, it is converted to this compound through esterification. This can be achieved via several methods.

A direct, one-pot synthesis of the butanoate ester has been described in patent literature. This method involves the condensation esterification of butyric acid, isobutene, and formaldehyde in a high-pressure reactor at elevated temperatures (e.g., 200°C) and pressures (e.g., 4.4 MPa). This process directly forms this compound with a reported yield of 91.5%. google.com The product is then purified, typically by vacuum distillation. google.com

Alternatively, classic esterification methods can be employed. The Fischer-Speier esterification involves reacting 3-methyl-3-buten-1-ol with butanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. Another common approach is to use a more reactive derivative of butanoic acid, such as butanoyl chloride. The reaction between 3-methyl-3-buten-1-ol and butanoyl chloride is typically faster and does not require an acid catalyst, often proceeding in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

A summary of a patented two-step synthesis process that uses butyric acid is presented below. This process first creates the ester and then hydrolyzes it to obtain the alcohol precursor, demonstrating the reversible nature of esterification.

| Reactants for Esterification | Ester Yield | Hydrolysis Conditions | Alcohol (MBO) Yield | Overall Yield |

|---|---|---|---|---|

| Butyric acid, Isobutene, Formaldehyde | 91.5% | 20% NaOH, 20°C, 2h | 91.1% | 83.4% |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts, such as enzymes. This hybrid approach is particularly useful for producing specific stereoisomers of a compound.

The integration of enzymatic and chemical steps offers a powerful route for producing enantiomerically pure compounds. In the context of this compound, this would typically involve the kinetic resolution of a racemic intermediate. For instance, a racemic mixture of 3-chloro-1-phenylpropan-1-ol (B142418) has been successfully resolved using lipase (B570770) B from Candida antarctica. This was achieved through enzyme-catalyzed transesterification, where one enantiomer of the alcohol is selectively acylated, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol).

A similar strategy could be applied to a suitable chiral precursor of this compound. The process would involve a chemical synthesis to create a racemic alcohol, followed by an enzymatic resolution step. The separated enantiomerically pure alcohol could then be chemically esterified to yield the desired stereoisomer of this compound. The success of such a chemoenzymatic route relies on the careful selection of the enzyme, acyl donor, and solvent to achieve high stereoselectivity. utupub.fi This approach leverages the reaction diversity of organic chemistry with the unparalleled regio- and stereoselectivity of enzymatic transformations. ontosight.ai

The direct synthesis of esters using enzymes, particularly lipases and esterases, is a well-developed field that aligns with the principles of green chemistry. These biocatalytic methods offer advantages over chemical synthesis, including mild reaction conditions, high chemo-, regio-, and enantioselectivity, and a reduction in the formation of side products. google.com Lipases (E.C. 3.1.1.3) are especially versatile, as they can catalyze esterification in environments with low water activity. google.com

For the production of short-chain esters like this compound, immobilized lipases are often preferred. Immobilization enhances the stability of the enzyme and allows for its reuse, making the process more economical. Lipases from sources such as Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus have been widely used for synthesizing flavor esters.

The efficiency of biocatalytic ester production is influenced by several factors, including temperature, substrate molar ratio, and enzyme concentration. For example, in the synthesis of isoamyl butyrate (B1204436), a similar flavor ester, optimal yields were achieved by carefully controlling these parameters. Research has shown that using an excess of one of the substrates or operating at a specific temperature can significantly favor high ester conversion.

| Enzyme Source | Support/Form | Key Advantage | Typical Substrates |

|---|---|---|---|

| Candida antarctica (CALB) | Immobilized (e.g., Novozym 435) | High activity and stability, widely used | Short-chain alcohols and acids |

| Thermomyces lanuginosus | Immobilized on silica (B1680970) or carbon aerogel | High operational stability, can be reused many times | Short-chain fatty acids (C4-C7) and alcohols |

| Rhizopus oryzae | Immobilized | Effective for producing natural flavors from fusel oil | Isoamyl alcohol, butyric acid |

Metabolic Engineering and Biotechnological Production Systems

Metabolic engineering offers a promising frontier for the sustainable production of valuable chemicals like this compound. This approach involves genetically modifying microorganisms, such as the yeast Saccharomyces cerevisiae or the bacterium Pseudomonas putida, to create microbial cell factories capable of producing the target molecule from simple feedstocks like glucose.

The production of esters in engineered microbes typically involves two key components: an alcohol and an acyl-CoA. To produce this compound, a microorganism would need to be engineered to synthesize both 3-methyl-3-buten-1-ol and butanoyl-CoA. The final step would be the esterification of these two precursors, catalyzed by an alcohol acetyltransferase (AAT) or a wax ester synthase.

Strategies for enhancing ester production include:

Overexpression of Key Enzymes : Increasing the expression of a suitable wax ester synthase (e.g., ws2) or AAT is crucial for the final condensation step.

Pathway Engineering : To boost the supply of precursors, native metabolic pathways are often modified. For the alcohol moiety, this could involve introducing or optimizing the mevalonate (B85504) pathway. For the acyl-CoA moiety, engineering the fatty acid metabolism by overexpressing enzymes like acetyl-CoA synthetase and acetyl-CoA carboxylase can increase the pool of butanoyl-CoA. nist.gov

Stable Genetic Modification : For industrial-scale production, it is vital that genetic modifications are stable. This is often achieved by integrating the engineered genes directly into the microorganism's chromosomes. nist.govguidechem.com

Research has successfully demonstrated these principles for the production of other esters, such as fatty acid ethyl esters and medium-chain-length fatty acid acetate (B1210297) esters. nist.gov These established strategies provide a clear blueprint for developing a microbial system for the de novo biosynthesis of this compound.

Microbial Chassis Optimization for Enhanced Yield

The economic viability of microbial production hinges on the selection and engineering of a suitable host organism, or "chassis." An ideal chassis exhibits robust growth, inherent tolerance to chemical stresses, and a metabolism that can be readily manipulated to channel carbon flux towards the desired product. Pseudomonas putida, Escherichia coli, and Saccharomyces cerevisiae have emerged as leading candidates for producing the precursors of this compound. nih.govresearchgate.netcsic.es

Pseudomonas putida P. putida, particularly the KT2440 strain, is a soil bacterium recognized for its metabolic versatility, rapid growth, and remarkable tolerance to xenobiotics and other stresses. nih.govcsic.esnih.govescholarship.org These characteristics make it an attractive platform for biotransformations that may involve toxic intermediates or products. nih.gov Its robust redox metabolism provides a wealth of cofactors beneficial for the activity of oxidoreductases, which can be part of complex biosynthesis pathways. nih.gov Researchers have begun to engineer P. putida for the production of isoprenoids, including the direct precursor alcohol, isoprenol (3-methyl-3-buten-1-ol). escholarship.org A key challenge in using P. putida is that its central metabolism can direct significant carbon flux from acetyl-CoA into the TCA cycle and the natural synthesis of polyhydroxyalkanoates (PHA), which can compete with the target pathway. escholarship.org Engineering efforts focus on redirecting this flux to improve the availability of precursors for ester synthesis.

Escherichia coli E. coli is one of the most extensively studied microorganisms and serves as a predominant host for industrial bio-production due to well-established genetic tools and high-density cultivation techniques. researchgate.netpnnl.gov Significant progress has been made in engineering E. coli to produce 3-methyl-1-butanol, the alcohol moiety of the target ester. researchgate.netnih.gov A common strategy involves leveraging the host's native amino acid biosynthetic pathways. For instance, by overexpressing genes from the leucine (B10760876) biosynthesis pathway and introducing a 2-keto-acid decarboxylase and an alcohol dehydrogenase, glucose can be efficiently converted to 3-methyl-1-butanol. researchgate.net Further optimizations include removing feedback inhibition mechanisms, such as mutating the leuA gene to make the corresponding enzyme insensitive to leucine, and deleting competing pathways to increase selectivity. researchgate.net

Saccharomyces cerevisiae The yeast S. cerevisiae is another workhorse of industrial biotechnology, valued for its robustness in large-scale fermentation, particularly for ethanol (B145695) production. It naturally produces small quantities of fusel alcohols, including 3-methyl-1-butanol, via the Ehrlich pathway from amino acid catabolism. nih.govresearchgate.net Metabolic engineering has been employed to significantly enhance this natural capability. Key strategies include deleting genes involved in competing pathways, such as aldehyde dehydrogenase (ALD6) and valine synthesis (BAT1). nih.govresearchgate.net To boost the transcription of genes in the leucine biosynthetic pathway, a constitutively active form of the Leu3 transcriptional activator can be expressed. nih.gov Overexpression of leucine biosynthetic genes, including a feedback-inhibition-resistant mutant of LEU4, has resulted in substantial increases in 3-methyl-1-butanol production. nih.govresearchgate.net

Table 1: Microbial Chassis Engineering for Precursor (3-Methyl-1-Butanol) Production

| Microbial Host | Key Genetic Modifications | Objective | Reference |

|---|---|---|---|

| Escherichia coli | Overexpression of leuABCD, kivd, and ADH2; Removal of feedback inhibition on LeuA. | Increase carbon flux through the leucine biosynthesis pathway towards 3-methyl-1-butanol. | researchgate.net |

| Escherichia coli | Random mutagenesis using the structural analogue 4-aza-D,L-leucine (B1674790) for selection. | Develop strains with enhanced l-leucine biosynthesis and subsequently higher alcohol production. | nih.gov |

| Saccharomyces cerevisiae | Deletion of competing pathway genes (ALD6, BAT1); Expression of a constitutively active Leu3 transcriptional activator. | Eliminate byproduct formation and enhance expression of the entire leucine/isobutanol pathway. | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Overexpression of leucine biosynthetic genes, including a feedback-resistant LEU4 mutant. | Amplify the metabolic pathway leading to 3-methyl-1-butanol, overcoming natural regulation. | nih.govresearchgate.net |

| Pseudomonas putida | Expression of mevalonate (MVA) pathway genes and an isoprenol synthase. | Establish a synthetic pathway for isoprenoid production, including the precursor alcohol isoprenol. | escholarship.org |

Directed Evolution and Enzyme Engineering for Improved Catalytic Efficiency

Directed evolution mimics natural evolution in the laboratory, involving iterative cycles of gene diversification (mutagenesis), expression, and high-throughput screening to identify variants with desired improvements. caltech.edu This approach is highly effective because it does not require detailed knowledge of the enzyme's structure or mechanism. core.ac.uk For the synthesis of this compound, the goal would be to evolve a transferase or lipase to efficiently use 3-methyl-3-buten-1-ol and a butanoyl donor as substrates.

Strategies for improving catalytic efficiency (kcat/KM) often involve targeting residues within the enzyme's active site. jmb.or.kr Rational design, guided by computational modeling, can identify key amino acids for mutagenesis. jmb.or.kr For example, a study on a phenylalanine dehydrogenase successfully used active-site-targeted mutagenesis to create a mutant (E113D-N276L) with a 6.06-fold increase in catalytic efficiency for its substrate. jmb.or.kr A similar approach could be applied to an AAT to enhance its performance. Furthermore, advanced techniques like the simultaneous directed evolution of coupled enzymes can optimize an entire pathway. nih.gov In one case, the co-evolution of a glutamate (B1630785) dehydrogenase and a glucose dehydrogenase not only boosted the catalytic efficiency of the primary enzyme by over 142-fold but also improved the coordination and cofactor recycling between the two enzymes. nih.gov This integrated approach would be invaluable for optimizing the multi-step conversion of a carbon source to the final ester product.

Table 2: Strategies in Enzyme Engineering for Biocatalysis

| Engineering Strategy | Target Property | Methodology | Potential Outcome for Ester Synthesis | Reference |

|---|---|---|---|---|

| Directed Evolution | Catalytic Efficiency (kcat/KM) | Random mutagenesis (e.g., error-prone PCR) followed by high-throughput screening. | An alcohol acyltransferase with significantly higher reaction rates, leading to increased productivity. | caltech.eduethz.ch |

| Rational Design | Substrate Specificity | Site-directed mutagenesis of active site residues based on computational models. | An enzyme that preferentially binds 3-methyl-3-buten-1-ol and butanoyl-CoA, reducing byproduct formation. | jmb.or.kr |

| Enzyme Immobilization | Stability and Reusability | Adsorption or covalent attachment of the enzyme to a solid support (e.g., acrylic resin). | A robust biocatalyst that can be reused for multiple batches, lowering production costs. | researchgate.netmdpi.com |

| Simultaneous Evolution of Coupled Enzymes | Pathway Efficiency | Evolving multiple pathway enzymes and their regulatory elements as a single unit. | Improved flux and coordination through the entire biosynthetic pathway from a central metabolite to the final ester. | nih.gov |

Upscaling and Bioprocess Development for Industrial Applications

Translating a successful laboratory-scale microbial synthesis into a cost-effective industrial process requires significant bioprocess development and upscaling. Key objectives include achieving high product titers, rates, and yields while minimizing costs associated with feedstock and downstream processing.

A major challenge in the production of esters and their alcohol precursors is product toxicity, which can inhibit microbial growth and metabolism, placing a cap on achievable titers. nih.gov One effective strategy to overcome this is to implement a two-phase fermentation system. For the production of 3-methyl-1-butanol in E. coli, researchers found that cell viability dropped significantly at concentrations as low as 1 g/L. nih.gov By adding an immiscible organic solvent like oleyl alcohol to the fermentation broth, the toxic product is continuously extracted from the aqueous phase, sequestering it away from the cells. This approach dramatically improved glucose consumption and cell density, boosting the final product titer from 4.4 g/L in a single-phase system to 9.5 g/L in the two-phase system. nih.gov

Another critical aspect of industrial application is the use of low-cost, renewable feedstocks. Valorizing agro-industrial residues, such as oat hulls or spruce bark, instead of refined sugars can significantly improve the economic feasibility of a bioprocess. d-nb.info This requires developing pretreatment and hydrolysis methods to efficiently release fermentable sugars from lignocellulosic biomass. Research on producing other platform chemicals, like 2,3-butanediol (B46004), has demonstrated that hydrolysates from materials like oat hulls can be successfully used in fermentation to achieve high product titers (e.g., 37.59 g/L of 2,3-BDO), proving the potential of this strategy for industrial-scale operations. d-nb.info The development of such integrated bioprocesses, from waste stream valorization to advanced fermentation and product recovery, is essential for the commercialization of bio-based this compound.

Table 3: Challenges and Solutions in Bioprocess Upscaling

| Challenge | Description | Development Strategy | Example/Outcome | Reference |

|---|---|---|---|---|

| Product Toxicity | The target ester or its alcohol precursor inhibits microbial growth and productivity at high concentrations. | Two-phase fermentation with an immiscible organic solvent for in situ product removal. | Increased 3-methyl-1-butanol titer in E. coli from 4.4 g/L to 9.5 g/L by using oleyl alcohol. | nih.gov |

| High Feedstock Cost | Using refined sugars like glucose makes the process economically uncompetitive. | Using lignocellulosic biomass (agro-industrial residues) as a cheap source of fermentable sugars. | Successful production of 2,3-butanediol (37.59 g/L) using oat hull hydrolysate. | d-nb.info |

| Low Volumetric Productivity | The rate of product formation (g/L/h) is too low for an economically viable process. | High-cell-density cultivation techniques and optimization of fermentation parameters (pH, temperature, aeration). | Well-established for hosts like E. coli, enabling higher biocatalyst concentration. | researchgate.netpnnl.gov |

| Complex Downstream Processing | Separating the product from the fermentation broth is energy and cost-intensive. | Integrating product recovery with fermentation, such as extractive fermentation or gas stripping for volatile products. | Two-phase fermentation simplifies initial recovery by concentrating the product in the organic phase. | nih.gov |

Compound Index

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Gas Chromatography (GC) Applications

Gas chromatography is exceptionally well-suited for the analysis of volatile esters like 3-methyl-3-butenyl butanoate. The technique separates compounds based on their boiling points and affinity for the stationary phase within the GC column.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and profiling of volatile compounds. embrapa.brredalyc.org In this method, the gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification. embrapa.br

The identification of this compound is typically achieved by comparing its experimentally obtained mass spectrum and GC retention index with those available in established spectral libraries, such as the National Institute for Standard Technology (NIST) database. embrapa.brnih.gov

Research on the volatile composition of fruits from the Morinda genus has successfully utilized GC-MS to identify and quantify this compound. For instance, in a study on Morinda royoc L. fruit, this compound was identified as a significant component of its volatile profile. redalyc.orgredalyc.org The study noted that the concentration of this compound, along with other related esters, increased significantly as the fruit transitioned from a mature to an over-ripe state, highlighting its role in the development of the fruit's aroma during ripening. redalyc.orgredalyc.org

Table 1: GC-MS Analysis Findings for this compound

| Compound Name | Matrix | Analytical Finding | Reference |

| This compound | Morinda royoc L. fruit | Amount significantly increased in the over-ripe stage compared to the mature stage. | redalyc.org |

| This compound | Morinda royoc L. fruit | Identified as one of the major alkenyl esters contributing to the fruit's aroma profile. | redalyc.org |

For the analysis of volatile and semi-volatile compounds in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a preferred sample preparation and analysis technique. redalyc.orgresearchgate.netpsu.edu HS-SPME is a solvent-free extraction method where a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) to adsorb volatile analytes. researchgate.netpsu.edu After an equilibrium period, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the trapped analytes are desorbed for separation and analysis. researchgate.net

This technique has been effectively applied to analyze the volatile profile of Morinda royoc fruits, leading to the identification of 137 different compounds, including this compound. redalyc.orgredalyc.org The choice of fiber coating is critical for efficient extraction; a polydimethylsiloxane-divinylbenzene (PDMS/DVB) fiber was successfully used in this application. redalyc.orgredalyc.org The efficiency of the extraction process is influenced by parameters such as extraction temperature and time, which must be optimized to achieve the best response. researchgate.net

Table 2: HS-SPME-GC-MS Parameters for Volatile Analysis

| Parameter | Value/Type | Matrix Application | Reference |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | Analysis of volatile compounds | redalyc.orgresearchgate.net |

| Fiber Type | Polydimethylsiloxane-divinylbenzene (PDMS/DVB) | Morinda royoc L. fruit | redalyc.orgredalyc.org |

| Coupling | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile compounds | redalyc.orgredalyc.org |

When analyzing highly complex mixtures where standard one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) is employed. nih.govsepsolve.com This advanced technique uses two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.com The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. sepsolve.com

The result is a significant increase in separation power (peak capacity), allowing for the resolution of co-eluting compounds that would overlap in a 1D-GC analysis. nih.govsepsolve.com When coupled with a mass spectrometer (GCxGC-MS), it becomes an exceptionally powerful tool for analyzing complex volatile and semi-volatile samples, such as those found in food, environmental, and petrochemical analyses. nih.govlabrulez.com The enhanced separation reveals minor components that might otherwise be hidden under larger peaks, and the structured nature of the resulting two-dimensional chromatogram allows for easier identification of compound classes. sepsolve.comazom.com While specific studies focusing solely on this compound using GCxGC-MS are not detailed, the technique's capabilities make it ideal for its analysis in intricate matrices where isomeric compounds or other VOCs might interfere with accurate quantification.

Gas Chromatography-Atomic Emission Detection (GC-AED) is a highly selective and sensitive technique that provides information about the elemental composition of compounds as they elute from the GC column. jfda-online.comcopernicus.org After separation in the column, the eluent is introduced into a high-energy microwave-powered plasma, which atomizes the molecules and excites the resulting atoms. nih.gov These excited atoms then emit light at characteristic wavelengths for each element, which is detected by a spectrometer. copernicus.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

While GC is the dominant technique for volatile esters, High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of less volatile or thermally sensitive compounds. HPLC separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.

For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most applicable. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. An analytical method has been described for a related compound, "2-Butenoic acid, 3-methyl-, 3-methyl-3-butenyl ester," demonstrating the feasibility of this approach. sielc.com The separation was achieved on a Newcrom R1 column, which is a specialized reverse-phase column, using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This methodology could be adapted for the separation and quantification of this compound, making it suitable for quality control or preparative isolation. sielc.com

Table 3: Example HPLC Conditions for a Related Ester

| Parameter | Specification | Purpose | Reference |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and analysis | sielc.com |

| Column | Newcrom R1 | Stationary phase for separation | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Eluent to carry the sample through the column | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | Allows for coupling with a mass spectrometer | sielc.com |

Advanced Data Analysis and Chemometrics

The large datasets generated from modern analytical instruments, especially in the field of metabolomics, necessitate the use of advanced data analysis and chemometric tools to extract meaningful biological or chemical information.

VOC profiling, or fingerprinting, is a technique used to create a characteristic profile of the volatile compounds present in a sample. researchgate.netmdpi.com This approach is widely used in food science, agriculture, and environmental science to assess quality, detect adulteration, or study biological processes. The standard method for VOC profiling is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov

In the context of this compound, VOC profiling has been used to study fruit aroma and ripening. For example, a study on the volatile compounds of Morinda royoc L. fruit at different ripening stages identified 137 compounds. redalyc.org Among these, this compound was identified as a key ester. Its concentration was found to be significantly higher in over-ripe fruit compared to mature fruit, indicating its role as a potential marker for the ripening process. redalyc.org Similarly, studies on noni fruit (Morinda citrifolia) have used HS-SPME-GC-MS to identify a range of volatile esters and alcohols, including the precursor alcohol 3-methyl-3-buten-1-ol (B123568) and the related ester 3-methyl-3-butenyl octanoate (B1194180). jfda-online.comresearchgate.net This creation of a "fingerprint" allows for detailed comparison between samples. mdpi.combohrium.com

The complex datasets from VOC profiling, often containing hundreds of compounds, are typically analyzed using multivariate statistical methods to identify patterns and significant differences between sample groups. researchgate.netnih.gov Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are two of the most common techniques employed. mdpi.comresearchgate.net

PCA is an unsupervised method that reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of clustering or trends among samples. researchgate.net PLS-DA is a supervised method that uses prior knowledge of the classes to find the variables (VOCs) that are most responsible for the separation between those classes. mdpi.com

In a study of fruit volatiles, these methods can effectively distinguish between different cultivars or ripening stages based on their unique VOC fingerprints. nih.govresearchgate.net For instance, the data from the Morinda royoc study, which showed a change in this compound concentration with ripening, would be a key input for such a model. redalyc.org The model could then highlight this compound as a significant differentiator between mature and over-ripe fruit.

Table 2: Representative Data Structure for Multivariate Analysis of Fruit Volatiles This table is a simplified representation based on findings from the study of Morinda royoc fruit volatiles. redalyc.org Values are illustrative relative abundances.

| Sample ID | Ripening Stage | 3-Methyl-3-butenyl acetate (B1210297) | This compound | 3-Methyl-3-butenyl hexanoate (B1226103) |

| M1 | Mature | 150 | 45 | 60 |

| M2 | Mature | 165 | 40 | 55 |

| M3 | Mature | 140 | 50 | 62 |

| OR1 | Over-ripe | 80 | 180 | 210 |

| OR2 | Over-ripe | 75 | 195 | 225 |

| OR3 | Over-ripe | 85 | 185 | 215 |

This type of data matrix allows chemometric software to build models (like PCA or PLS-DA) that can visually separate the "Mature" and "Over-ripe" groups and identify the compounds, such as this compound, that drive this separation.

Ecological and Biological Significance

Role in Plant Volatile Emission and Communication

Volatile organic compounds (VOCs) are crucial for plants, mediating interactions with their environment. 3-Methyl-3-butenyl butanoate and related esters are integral components of these chemical signals, contributing to distinct ecological functions.

Contribution to Fruit Aroma and Flavor Profiles

Esters are a major class of volatile compounds that contribute significantly to the aroma and flavor of many fruits. mdpi.com this compound, in particular, has been identified as a contributor to the aromatic profile of certain fruits, often imparting powerful fruity notes. redalyc.orgredalyc.org

A detailed study of the volatile compounds in the fruit of Morinda royoc L., a plant native to Cuba, identified this compound as a major ester. redalyc.orgredalyc.org Along with other related compounds like 3-methyl-3-butenyl acetate (B1210297) and 3-methyl-3-butenyl hexanoate (B1226103), it is considered a key component of the fruit's powerful fruity aroma. redalyc.orgredalyc.org The presence of these esters is a result of the esterification of an alcohol (in this case, 3-methyl-3-buten-1-ol) and a carboxylic acid. redalyc.orgredalyc.org Similarly, various butanoate esters are crucial for the characteristic aromas of other fruits, such as passion fruit and pear. mdpi.comnih.gov For instance, in passion fruit, a wide range of butanoate esters, including ethyl butanoate and hexyl butanoate, are important for the ripe fruit aroma. nih.gov

Table 1: Relative Abundance of Selected Volatile Esters in Morinda royoc L. Fruit at Different Ripening Stages

| Compound | Mature Stage (Area %) | Over-ripe Stage (Area %) | Change During Ripening |

| This compound | 0.81 | 1.48 | Increased |

| 3-Methyl-3-butenyl acetate | 2.15 | 0.94 | Decreased |

| 3-Methyl-3-butenyl hexanoate | 0.58 | 1.13 | Increased |

| Benzyl butanoate | 0.09 | 0.05 | Decreased |

| Data sourced from a study on Morinda royoc L. fruit volatiles. redalyc.org |

Developmental Regulation of Volatile Emission (e.g., during Fruit Ripening and Maturation)

The emission of volatile compounds like this compound is a dynamically regulated process, often linked to the developmental stages of the plant, especially fruit ripening. mdpi.com Research shows that the concentration of this ester can change significantly as a fruit matures and ripens.

In the case of Morinda royoc fruit, the amount of this compound was found to be significantly higher in over-ripe fruits compared to mature ones. redalyc.orgsld.curesearchgate.net This suggests that the enzymatic processes responsible for its synthesis, likely involving alcohol acyltransferases (AATs), are upregulated during the later stages of ripening. redalyc.orgresearchgate.net This change is part of a broader shift in the volatile profile, where some esters increase while others decrease, indicating a precisely controlled esterification process during maturation. redalyc.orgsld.cu This developmental regulation is a common phenomenon; for example, in apples, the production of various butanoate and other esters follows distinct patterns throughout ripening and senescence, often correlated with the ethylene (B1197577) climacteric. ashs.org Similarly, the volatile profiles of passion fruit show a marked increase in various esters as the fruit ripens, contributing to the fully developed characteristic aroma. nih.gov

Indirect Defense Mechanisms and Herbivore-Induced Volatiles in Plant-Insect Interactions (General Context)

Plants possess sophisticated defense mechanisms against herbivores, which include the release of herbivore-induced plant volatiles (HIPVs). nih.gov When attacked, plants emit a complex blend of volatiles that can serve as an indirect defense by attracting the natural enemies (predators and parasitoids) of the attacking herbivores. researchgate.netplos.org These HIPV blends can be highly specific, providing detailed information about the identity and even the developmental stage of the herbivore. researchgate.net

The release of HIPVs is a rapid response to tissue damage and can involve compounds from various chemical classes, including terpenoids and green leaf volatiles. plos.orgdoi.org These signals are crucial for tritrophic interactions, linking the plant, the herbivore, and the herbivore's natural enemies. researchgate.net While direct evidence linking this compound to these specific defense mechanisms is limited, esters as a class are known components of HIPV blends. The emission of these volatiles can deter further herbivory and act as signals to neighboring plants, priming them for a potential attack. nih.gov This chemical communication is a key component of a plant's strategy to minimize damage from pests. walshmedicalmedia.com

Chemical Ecology of Insect Interactions

In the world of insects, chemical signals are paramount for survival and reproduction. Butanoate esters, including isomers and close structural relatives of this compound, function as critical pheromones that mediate social behaviors and reproductive success.

Pheromonal Activity and Aggregation Behaviors of Structurally Related Esters (e.g., in Thaumastocoris peregrinus, Crisicoccus matsumotoi)

Structurally related butanoate esters play a significant role as pheromones in several insect species, influencing behaviors such as aggregation and mating.

Thaumastocoris peregrinus (Bronze Bug): In this eucalyptus pest, males emit large quantities of 3-methyl-2-butenyl (B1208987) butanoate, an isomer of this compound. researchgate.netresearchgate.net This compound functions as a male-specific aggregation pheromone, attracting other conspecific males and late-instar male nymphs, but not females. researchgate.netnih.gov The volatile emissions from adult males contain this ester as the major component. researchgate.net Another related compound, 3-methylbut-3-en-1-yl butyrate (B1204436), has also been detected in the adults of this species. researchgate.net

Crisicoccus matsumotoi (Matsumoto Mealybug): The sex pheromone of this mealybug was identified as 3-methyl-3-butenyl 5-methylhexanoate. nih.govresearchgate.netrsc.org This compound represents a novel class of mealybug pheromones, being a hemiterpene ester, which differs from the more common monoterpene-based pheromones found in other mealybugs. nih.govrsc.org The identification of this ester, where the alcohol part is derived from 3-methyl-3-buten-1-ol (B123568), highlights the diverse evolutionary pathways of insect chemical communication. researchgate.netrsc.org

Table 2: Pheromonal Activity of Structurally Related Butanoate Esters in Select Insects

| Insect Species | Compound | Pheromone Type | Behavioral Response |

| Thaumastocoris peregrinus | 3-Methyl-2-butenyl butanoate | Male Aggregation Pheromone | Attraction of conspecific males and male nymphs. researchgate.netnih.govresearchgate.net |

| Crisicoccus matsumotoi | 3-Methyl-3-butenyl 5-methylhexanoate | Female Sex Pheromone | Attraction of conspecific males. nih.govresearchgate.net |

| Lygocoris pabulinus | Butyl butanoate, (E)-2-Butenyl butanoate | Putative Sex Pheromone | Male antennae are more sensitive to these compounds. scispace.com |

| Clavigralla tomentosicollis | Isopentyl butanoate | Aggregation Pheromone | Attraction of both sexes. iita.org |

Inter- and Intra-specific Chemical Signaling

Chemical signals involving butanoate esters facilitate communication both within a single species (intra-specific) and between different species (inter-specific).

Intra-specific signaling is exemplified by the pheromones discussed above. The use of 3-methyl-2-butenyl butanoate by male Thaumastocoris peregrinus to attract other males is a clear case of intra-specific communication, likely related to resource exploitation or a reproductive strategy. researchgate.netnih.gov Similarly, the sex pheromone of Crisicoccus matsumotoi is a signal sent by females to males of the same species to facilitate mating. nih.govresearchgate.net

Inter-specific signaling occurs across species boundaries. For instance, the volatile esters released from ripening fruit, such as this compound, act as inter-specific signals from the plant to fruit-eating insects, indicating a ready food source. redalyc.orgmpg.de In a more complex interaction, the aggregation pheromone of the brown spiny bug (isopentyl butanoate) also functions as a kairomone, a chemical signal that benefits the receiver, by attracting its egg parasitoid, Gryon sp. iita.org Furthermore, the herbivore-induced volatiles released by plants under attack are a classic example of inter-specific signaling, where the plant communicates with carnivorous insects that can prey upon the herbivores. plos.org

Structure Activity Relationship Studies Sar

Investigation of Molecular Features Influencing Biological Functions

The biological activity of esters is significantly influenced by the nature of both the alcohol and carboxylic acid moieties. In the case of 3-methyl-3-butenyl butanoate, the presence of the 3-methyl-3-butenyl group (an isomer of the more common prenyl group) is a critical feature. The isomeric 3-methyl-2-butenyl (B1208987) group, also known as the prenyl group, is a well-studied moiety in natural products, and its presence often confers significant biological properties.

Research into compounds containing the 3-methyl-2-butenyl group has revealed its importance in a range of biological activities, including antimicrobial, anticancer, antioxidant, and insecticidal effects. ontosight.airesearchgate.net For instance, the introduction of a prenyl chain to cinnamic acids has been shown to enhance their antifungal activity. nih.govnih.gov This suggests that the lipophilicity and the specific spatial arrangement of the prenyl group can facilitate interaction with biological membranes or specific molecular targets. nih.gov Similarly, a study on Piper guanacastensis identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate as a major insecticidal compound, highlighting the role of the prenyl group in its toxicity to mosquito larvae. researchgate.net

The presence of a 3-methyl-2-butenyl group on a phenyl ring, as seen in some resorcylic acid derivatives, is also thought to influence the compound's solubility, reactivity, and potential biological activity. ontosight.ai In some flavonoids, a prenyl group can contribute to their antibacterial properties. mdpi.com These findings on the 3-methyl-2-butenyl group provide a valuable framework for understanding the potential biological roles of its isomer, the 3-methyl-3-butenyl group, in esters like this compound.

| Compound Class | Specific Compound Example | Observed Biological Activity | Reference |

|---|---|---|---|

| Cinnamic Acid Esters | p-Coumaric acid 3,3'-dimethyl allyl ester | Antifungal | nih.govnih.gov |

| Benzoic Acid Esters | Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate | Insecticidal | researchgate.net |

| Resorcylic Acid Derivatives | beta-Resorcylic acid, 6-methyl-, 3,4-bis(hydroxymethyl)-5-hydroxy-6-(3-methyl-2-butenyl)phenyl ester | Potential antimicrobial, anticancer, antioxidant | ontosight.ai |

| Flavanones | 7-(O-prenyl)naringenin-4'-acetate | Reported effects on estrogen signaling | mdpi.com |

Comparative Analysis of Isomeric and Homologous Esters for Functional Elucidation

A powerful method for understanding the function of a specific ester is to compare its biological activity with that of its isomers and homologs. This approach can reveal the importance of the double bond position within the alcohol moiety and the chain length of the carboxylic acid component.

Isomeric Esters:

The isomers of butenyl butanoate, such as 3-methyl-2-butenyl butanoate and this compound, differ in the position of the double bond in the butenyl group. This seemingly minor structural change can have significant implications for the molecule's shape, flexibility, and reactivity, which in turn can affect its biological function. For instance, in the context of insect communication, the male rectal glandular extract of the fruit fly Bactrocera visenda contains 3-methyl-2-butenyl acetate (B1210297) as the major component, with the isomeric 3-methyl-3-butenyl acetate present as a minor component. ebi.ac.ukebi.ac.uk This suggests a high degree of specificity in the biological system, where one isomer is produced and likely perceived differently than the other.

Homologous Esters:

Comparing esters with the same alcohol moiety but different carboxylic acid chain lengths (homologs) can elucidate the role of the acyl group in determining biological activity. A series of homologous 3-methyl-3-butenyl esters, including the acetate, butanoate, hexanoate (B1226103), and octanoate (B1194180), have been identified in the volatile compounds of Morinda royoc fruit. The relative abundance of these esters changes significantly during fruit ripening, which may indicate different roles in fruit development, aroma, or defense against pathogens.

The study of homologous esters in other systems also provides clues. In Bactrocera visenda, alongside the acetate esters, homologous 3-methyl-2-butenyl propanoate and formate (B1220265) were also detected, indicating a potential role for different acyl chain lengths in the chemical signaling of this insect. ebi.ac.ukebi.ac.uk In a study of prenylated cinnamic esters, the size of the prenyl chain (e.g., allyl vs. geranyl) was found to be crucial for antifungal activity, with longer chains increasing lipophilicity. nih.gov This principle can be extended to the acyl chain of butanoate esters, where increasing chain length would also increase lipophilicity, potentially affecting membrane interactions and biological activity.

| Source | Compound Series | Specific Esters Identified | Potential Functional Significance | Reference |

|---|---|---|---|---|

| Bactrocera visenda (Fruit Fly) | Isomeric Acetates & Homologous Prenyl Esters | 3-Methyl-2-butenyl acetate (major), 3-Methyl-3-butenyl acetate (minor), 3-Methyl-2-butenyl propanoate, 3-Methyl-2-butenyl formate | Pheromonal communication, with high specificity for the major isomer. | ebi.ac.ukebi.ac.uk |

| Propolis | Isomeric Caffeic Acid Esters | Caffeic acid 2-methyl-2-butenyl ester, Caffeic acid 3-methyl-2-butenyl ester, Caffeic acid 3-methyl-3-butenyl ester | Contribution to the overall antimicrobial properties of propolis. | nih.gov |

| Morinda royoc (Fruit) | Homologous 3-Methyl-3-butenyl Esters | 3-Methyl-3-butenyl acetate, this compound, 3-Methyl-3-butenyl hexanoate, 3-Methyl-3-butenyl octanoate | Role in fruit ripening, aroma profile, and potential defense mechanisms. |

Emerging Research Frontiers and Future Perspectives

Integrated Omics Approaches for Comprehensive Biosynthesis Research (e.g., Metabolomics, Genomics)

The complete biosynthetic pathway of many minor volatile compounds, including 3-methyl-3-butenyl butanoate, remains largely uncharacterized. Integrated omics approaches, which combine genomics, transcriptomics, and metabolomics, are powerful tools for elucidating these complex pathways. nih.govmdpi.com By correlating gene expression profiles with the production of specific metabolites, researchers can identify the enzymes and genes responsible for their synthesis. acs.orgbiorxiv.org

A significant challenge is that many biosynthetic pathways involve a complex network of reactions with metabolites as substrates and products, and gene products as the catalyzing enzymes. nih.gov Single-omic approaches often rely on known genes and metabolites as starting points, but integrating multiple omics datasets facilitates a more comprehensive, system-level understanding, enabling the discovery of pathways for previously unknown genes and metabolites. nih.gov

For instance, untargeted metabolomics using techniques like LC-MS and GC-MS allows for the simultaneous detection of hundreds of metabolites in a biological sample without prior knowledge of their identity. nih.gov This approach has been successfully used to survey the metabolic diversity in various plants. nih.gov In one study on pepper (Capsicum sp.), an untargeted GC-MS analysis of volatile metabolites in ripe fruit pericarp identified a wide range of compounds, including branched-chain fatty acid esters. nih.gov Notably, this analysis detected a related compound, 3-methyl-3-butenyl 3-methylbutanoate, and found that the variation in volatile esters corresponded well with differences in pungency among accessions, suggesting a link to the acyl branch of the capsaicinoid biosynthesis pathway. nih.gov

Recent multi-omics studies in fruits like peach and orange have demonstrated the power of these integrated approaches in identifying candidate genes involved in the biosynthesis of flavor and aroma volatiles, including esters. mdpi.combiorxiv.org In orange, a combined sensory, metabolomics, and transcriptomics study identified an alcohol acyltransferase, CsAAT1, as a key gene responsible for the production of several ethyl and methyl esters that differentiate orange from mandarin flavors. biorxiv.org Such approaches could be directly applied to investigate the biosynthesis of this compound by correlating its presence and abundance with the expression of candidate acyltransferase genes in plants or other organisms where it is found.

Table 1: Examples of Integrated Omics in Plant Volatile Research

| Plant | Omics Techniques Used | Key Findings Related to Esters/Volatiles | Reference |

|---|---|---|---|

| Pepper (Capsicum sp.) | Untargeted LC-MS & GC-MS Metabolomics, AFLP Genotyping | Variation in volatile esters correlated with pungency; identified 3-methyl-3-butenyl 3-methylbutanoate. | nih.gov |

| Peach (Prunus persica) | Genomics, Transcriptomics, Metabolomics | Identified candidate genes impacting aroma volatiles, including esters, during post-harvest ripening. | mdpi.com |

| Orange (Citrus sinensis) | Sensory Analysis, Metabolomics, Differential Gene Expression | Identified CsAAT1, an alcohol acyltransferase, as responsible for the production of key flavor esters. | biorxiv.org |

| Arabidopsis | Genome Mining, Transcriptomics, Metabolomics | Characterized biosynthetic gene clusters for various specialized metabolites. | nih.gov |

Sustainable Production of Natural Esters for Industrial Applications

There is a growing consumer and industrial demand for natural flavors and fragrances, moving away from synthetic compounds produced from fossil fuels. kdnenzymes.comresearchgate.net This has spurred research into sustainable production methods for natural esters. Metabolic engineering of microorganisms and plants represents a highly attractive strategy for the renewable and environmentally friendly production of valuable esters. researchgate.netnih.gov

Metabolic engineering involves reconstructing the cellular pathways of host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to enhance the production of target metabolites. mdpi.com Strategies include expressing heterologous genes, constructing new pathways, engineering co-factors, and blocking competing metabolic routes to channel precursors towards the desired product. mdpi.comfrontiersin.org For ester production, this typically involves engineering pathways for both the alcohol and the fatty acid moieties. frontiersin.org For example, to produce wax esters in oilseed crops, researchers have successfully introduced genes for a fatty acyl-CoA reductase (FAR) to produce fatty alcohols and a wax synthase (WS) to esterify the fatty alcohols with fatty acyl-CoAs. researchgate.netmdpi.com

These "cell factories" can be designed to produce specific, tailored esters from renewable feedstocks like sugars derived from biomass. mdpi.comgoogle.com While significant progress has been made in producing compounds like fatty acid ethyl esters (FAEEs) and wax esters, challenges remain. frontiersin.org One key issue is balancing the carbon flux between the alcohol and fatty acyl-CoA precursors to maximize ester production. frontiersin.org

The production of this compound would require the host organism to efficiently synthesize both 3-methyl-3-buten-1-ol (B123568) (isoprenol) and butyryl-CoA. The biosynthesis of isoprenol could be achieved via the mevalonate (B85504) pathway, which is a natural pathway for isoprenoids. google.com Concurrently, pathways for butyryl-CoA production would need to be optimized. The final step would be the expression of a suitable enzyme, likely an alcohol acyltransferase (AAT) or a promiscuous wax synthase, to catalyze the esterification of the two precursors. frontiersin.org

Table 2: Metabolic Engineering Strategies for Ester Production

| Strategy | Description | Target Product Example | Host Organism | Reference |

|---|---|---|---|---|

| Heterologous Gene Expression | Introducing genes from another species to create a new biosynthetic capability. | Wax Esters | Brassica carinata (oilseed crop) | mdpi.com |

| Pathway Optimization | Overexpressing key enzymes and eliminating competing pathways to increase flux towards the product. | Fatty Acid Ethyl Esters (FAEEs) | Saccharomyces cerevisiae (yeast) | frontiersin.org |

| Substrate Engineering | Modifying pathways to increase the availability of necessary alcohol and acyl-CoA precursors. | Wax Esters | Arabidopsis | researchgate.net |

| Enzyme Discovery | Identifying novel enzymes (e.g., wax synthases) with desired substrate specificities for producing tailored esters. | Tailored Bio-esters | E. coli, S. cerevisiae | frontiersin.org |

Development of Advanced Biocatalysts and Bioprocesses

Biocatalysis, particularly using enzymes like lipases, offers a green alternative to traditional chemical synthesis for producing flavor esters. kdnenzymes.combohrium.com Enzymatic processes operate under mild conditions (lower temperature and pressure), reduce the formation of side products, and result in higher purity, aligning with the principles of sustainable chemistry. kdnenzymes.com

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions for a wide range of substrates. kdnenzymes.comd-nb.info A significant area of development is the use of immobilized lipases. bohrium.comnih.gov Immobilizing the enzyme on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles, which is crucial for industrial applications. kdnenzymes.combohrium.com For example, a lipase (B570770) from Thermomyces lanuginosus adsorbed on silica (B1680970) retained its full activity after 38 cycles of esterification. bohrium.com